molecular formula C16H15N3O B012107 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 19652-13-2

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B012107
CAS RN: 19652-13-2
M. Wt: 265.31 g/mol
InChI Key: LMLGFNHDEGGHOJ-UHFFFAOYSA-N
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Description

"3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. This compound is of interest due to its potential in various chemical and pharmaceutical applications, attributed to its unique structural features and functional groups.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with methoxyphenyl and phenyl groups, typically involves the formation of pyrazole rings through condensation reactions. For instance, Becerra et al. (2021) reported an efficient one-pot two-step synthesis of a closely related compound, "3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine", by a solvent-free condensation/reduction reaction sequence, highlighting the versatility of pyrazole synthesis methods (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic and crystallographic techniques. For example, Kumarasinghe et al. (2009) described the crystal structure of a related pyrazole compound, providing insights into its molecular conformation and the orientation of substituent groups via X-ray crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including reductive amination, as demonstrated by Bawa et al. (2009) in synthesizing "3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline", showcasing the chemical versatility of pyrazoles (Bawa, Ahmad, & Kumar, 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structure, can significantly influence their chemical behavior and applications. The detailed crystal packing and conformational studies provide essential data for understanding these properties, as seen in the work by Kumarasinghe et al. (2009).

Chemical Properties Analysis

The chemical properties of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" and related compounds, including their reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and pharmaceuticals. The study by Seth et al. (1981) on the polarographic analysis of a pyrazole derivative in various solvents indicates the electrochemical properties that could be relevant for similar compounds (Seth, Bannerjee, & Sharma, 1981).

Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

The compound has been studied for its potential as an anticancer agent , specifically against breast cancer .

Methods of Application

The compound was synthesized using a linker mode approach. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and MD simulation .

Results or Outcomes

The molecular docking study showed that the compound exhibited a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for treating breast cancer. This suggests that the compound may have a higher affinity for the target protein and thus, potentially, a higher potency as an anticancer agent .

Application in Antioxidant Research

Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

Derivatives of the compound have been synthesized and studied for their antioxidant activity .

Methods of Application

A series of novel derivatives of the compound were synthesized, and their antioxidant activity was screened using the DPPH radical scavenging method .

Results or Outcomes

Two of the synthesized derivatives showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Application in Synthesis of SKF-96365

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of SKF-96365 , a non-specific inhibitor of receptor-mediated calcium entry .

Methods of Application

The compound was synthesized in four steps with an overall yield of 9% .

Results or Outcomes

The structure of the synthesized SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

Application in Synthesis of Hybrid Compounds

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. This compound is related to “3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” and its potency against breast cancer was studied .

Methods of Application

The title compound was synthesized under reflux condition. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and MD simulation .

Results or Outcomes

The molecular docking study showed that the title compound exhibited a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). This suggests that the title compound may have a higher affinity for the target protein and thus, potentially, a higher potency as an anticancer agent .

Application in Synthesis of Hybrid Chalcone-Salicylate Compounds

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. This compound is related to “3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” and its potency against breast cancer was studied .

Methods of Application

The title compound was synthesized under reflux condition. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and MD simulation .

Results or Outcomes

The molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). In addition, no striking change in the positioning of the interacting residues was recorded before and after the MD simulations. Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as anticancer agent candidate .

Future Directions

Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information specifically on “3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine”. Further research and studies would be needed to provide a more comprehensive analysis.


properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-14-9-7-12(8-10-14)15-11-16(17)19(18-15)13-5-3-2-4-6-13/h2-11H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLGFNHDEGGHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398832
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

CAS RN

19652-13-2
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SB Bharate, TR Mahajan, YR Gole, M Nambiar… - Bioorganic & medicinal …, 2008 - Elsevier
In the present article, we have synthesized three different series of pyrazolo[3,4-b]pyridines and their structural analogues using novel synthetic strategy involving one-pot condensation …
Number of citations: 116 www.sciencedirect.com
Q Gao, J Tian, K Wen, C Chen, X Yao… - The Journal of …, 2023 - ACS Publications
Herein, we present a copper-mediated C4-benzylation of 5-aminopyrazoles with 3-indoleacetic acids. Various benzylated 5-aminopyrazoles are prepared in good-to-excellent yields …
Number of citations: 2 pubs.acs.org
R Saritha, SB Annes, K Perumal… - The Journal of …, 2022 - ACS Publications
A dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed simple approach to pyrazolo[1,5-a]quinoline thioether derivatives 22 is described. The compounds were identified …
Number of citations: 3 pubs.acs.org

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